4-Chloroquinoline-8-carbonitrile

Androgen Receptor Prostate Cancer Antagonist

Sourcing a reliable 4-chloro-8-cyanoquinoline scaffold with validated biological activity is challenging. 4-Chloroquinoline-8-carbonitrile solves this with defined regiochemistry enabling: • AR antagonist (BAY 1161116; IC50 280 nM) and PROTAC degrader programs • KCNQ2-selective antagonist (IC50 240 nM; ~8-fold over KCNQ1) • EGFR L858R hinge-binding scaffold (IC50 65 nM in BaF/3 cells) Supplied as crystalline solid; kilogram-scale synthesis available; room-temperature stable for supply chain confidence.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 132664-45-0
Cat. No. B135039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-8-carbonitrile
CAS132664-45-0
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N
InChIInChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
InChIKeyOXKQMBHOOISBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline-8-carbonitrile Chemical Identity & Properties


4-Chloroquinoline-8-carbonitrile (CAS 132664-45-0), also known as 4-chloro-8-cyanoquinoline, is a heterocyclic building block belonging to the quinoline-8-carbonitrile class. With molecular formula C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol, it features a chloro substituent at the 4-position and a nitrile group at the 8-position of the quinoline core . This substitution pattern confers a distinct electronic profile — computed ACD/LogP of 2.09 and a polar surface area of 36.68 Ų — and makes the compound a versatile synthetic intermediate for constructing kinase inhibitors, androgen receptor antagonists, and ion channel modulators . The compound is typically supplied at 95–97% purity and is stable under room-temperature storage conditions .

Why 4-Chloroquinoline-8-carbonitrile Is Irreplaceable


Close structural analogs such as 4-chloroquinoline (CAS 611-35-8), 8-quinolinecarbonitrile (CAS 85-02-9), and 5-chloroquinoline-8-carbonitrile (CAS 122868-36-4) lack the precise 4-chloro/8-cyano regiochemistry that defines the reactivity and biological target engagement profile of 4-chloroquinoline-8-carbonitrile. The 4-chloro substituent provides a critical synthetic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of amine, ether, or aryl functionality at the 4-position — a transformation central to the synthesis of BAY 1161116 [1]. Meanwhile, the 8-cyano group contributes to hydrogen-bond-acceptor capacity (two H-bond acceptors) and modulates the electron density of the quinoline ring, directly affecting binding affinity at targets such as the androgen receptor where the nitrile engages in key polar contacts [2]. Substituting the chlorine from position 4 to position 5 (as in 5-chloroquinoline-8-carbonitrile) or removing it entirely (as in 8-quinolinecarbonitrile) fundamentally alters both the chemical reactivity and the biological selectivity profile, as demonstrated by divergent IC₅₀ values across multiple receptor targets [3].

4-Chloroquinoline-8-carbonitrile: Quantitative Evidence vs. Analogs


Androgen Receptor Antagonist Activity Profile

4-Chloroquinoline-8-carbonitrile serves as the core scaffold for BAY 1161116 (N-{trans-4-[(8-cyanoquinolin-4-yl)oxy]cyclohexyl}-3-fluorobenzamide), a clinical-stage androgen receptor (AR) antagonist. In rat AR binding assays, derivatives incorporating the 4-chloro-8-cyano motif achieved an IC₅₀ of 280 nM against the androgen receptor, whereas the parent 4-aminoquinoline scaffold required extensive substitution to reach comparable potency (IC₅₀ = 62 nM for an optimized 4-aminoquinoline AR antagonist) [1]. Critically, the 4-chloro substitution in 4-chloroquinoline-8-carbonitrile provides a versatile leaving group for etherification to generate AR antagonists, whereas regioisomeric 5-chloroquinoline-8-carbonitrile shows no meaningful AR activity but instead inhibits MAO-A with an IC₅₀ of 39,000 nM [2]. The positional specificity is underscored by the fact that the 4-chloro-8-cyano pharmacophore is essential for the AR degradation activity claimed in patent WO-2021061204-A1, which specifically requires the 4-substituted quinoline-8-carbonitrile core [3].

Androgen Receptor Prostate Cancer Antagonist SAR

KCNQ2 Antagonist Activity and Selectivity

In a direct functional assay comparison using automated patch clamp electrophysiology in CHO cells, 4-chloroquinoline-8-carbonitrile displayed antagonist activity at KCNQ2 with an IC₅₀ of 240 nM, representing an approximately 8-fold selectivity window over KCNQ1 (IC₅₀ = 1,900 nM) measured in the same cellular background [1]. This selectivity profile is significant because the closely related 8-quinolinecarbonitrile (lacking the 4-chloro substituent) shows substantially weaker KCNQ2 modulation — compounds in the cyanoquinoline corrector-potentiator series lacking the 4-substituent exhibited diminished activity in ΔF508-CFTR assays, with the 4-position substitution being a key determinant of functional potency [2]. The 240 nM potency at KCNQ2 places 4-chloroquinoline-8-carbonitrile in a relevant range for neurological target engagement studies, distinguishing it from other quinoline carbonitrile positional isomers that have not demonstrated comparable ion channel activity [3].

KCNQ2 Potassium Channel Patch Clamp Neurological Disorders

Polypharmacology Target Engagement Profile

Comprehensive screening data from BindingDB reveals that 4-chloroquinoline-8-carbonitrile engages a broader and pharmacologically distinct target profile compared to its regioisomer 5-chloroquinoline-8-carbonitrile. The 4-chloro isomer demonstrates measurable antagonist activity at human dopamine D₂ receptor (IC₅₀ = 5,000 nM), human D₃ receptor (IC₅₀ = 6.6 nM for an optimized derivative), and human 5-HT₇ receptor (IC₅₀ = 7,790 nM), as well as inhibition of the E. coli GroEL/GroES chaperonin system (IC₅₀ = 22,000 nM) [1]. In contrast, 5-chloroquinoline-8-carbonitrile shows a more restricted profile with primary activity limited to MAO-A (IC₅₀ = 39,000 nM) and substantially weaker or absent activity at the same GPCR targets [2]. This divergent polypharmacology arises directly from chlorine position effects on molecular recognition and is further evidenced by the sigma receptor binding affinity (IC₅₀ = 1.4 nM for an optimized 4-substituted derivative) that is not observed with the 5-chloro isomer [3]. For researchers seeking a multi-target screening hit, the 4-chloro-8-cyano substitution pattern consistently yields richer target engagement.

Polypharmacology BindingDB Target Profiling Selectivity

Synthetic Scale-Up Feasibility

4-Chloroquinoline-8-carbonitrile has been validated as a kilogram-scale synthetic intermediate in the manufacturing route to BAY 1161116, an androgen receptor antagonist developed by Bayer. The four-step synthesis starting from this intermediate proceeds reliably on a multikilogram scale, with purification of all intermediates and the final product achievable by simple extraction and crystallization procedures — replacing the problematic Mitsunobu reaction of the original route [1]. This contrasts with the synthesis of 4-aminoquinoline derivatives, which often requires protection/deprotection sequences or harsh amination conditions that complicate large-scale preparation . The compound's physical properties — melting point of 210–211 °C (acetone), density of approximately 1.4 g/cm³, and boiling point of 340.3 °C at 760 mmHg — are favorable for recrystallization and standard handling, and these properties differ substantially from those of 4-chloroquinoline (CAS 611-35-8, mp 28–31 °C, bp 260–261 °C), making the carbonitrile significantly easier to handle as a crystalline solid .

Process Chemistry Scale-Up Palladium Catalysis Androgen Receptor Antagonist

EGFR L858R Mutant Kinase Inhibition

Derivatives of 4-chloroquinoline-8-carbonitrile have been profiled against EGFR kinase, with an optimized derivative showing IC₅₀ = 65 nM against the EGFR L858R mutant in BaF/3 cell proliferation assays, compared to wild-type EGFR inhibition (EC₅₀ = 32 nM), indicating roughly comparable potency across mutant and wild-type forms [1]. This potency is significant when benchmarked against the clinically used 4-aminoquinoline antimalarial chloroquine, which shows no meaningful EGFR inhibitory activity (IC₅₀ > 10,000 nM) [2]. However, the EGFR activity of 4-chloroquinoline-8-carbonitrile derivatives is moderate relative to dedicated quinazoline-based EGFR inhibitors such as gefitinib (EGFR L858R IC₅₀ = 2–5 nM), positioning the compound as a scaffold for lead optimization rather than a clinical candidate itself [3]. The 8-cyano group is a key pharmacophoric element for EGFR hinge-binding, absent in 4-chloroquinoline.

EGFR Kinase Inhibition L858R Mutant Non-Small Cell Lung Cancer

4-Chloroquinoline-8-carbonitrile: Key Application Scenarios


Androgen Receptor Antagonist Lead Optimization and PROTAC Design

Research groups developing next-generation androgen receptor antagonists or AR-targeting PROTACs can utilize 4-chloroquinoline-8-carbonitrile as a direct synthetic entry point. The 4-chloro substituent permits facile etherification with trans-aminocyclohexanol to generate the BAY 1161116 pharmacophore, which has demonstrated AR antagonism (IC₅₀ = 280 nM) and is the subject of patent-protected AR degrader programs (WO-2021061204-A1) [1]. The crystalline nature and validated kilogram-scale synthesis provide supply chain confidence for programs advancing from hit-to-lead into preclinical development [2].

KCNQ2 Antagonist Development

The confirmed KCNQ2 antagonist activity (IC₅₀ = 240 nM) with an ~8-fold window over KCNQ1 makes 4-chloroquinoline-8-carbonitrile a valuable starting scaffold for developing KCNQ2 subtype-selective modulators [3]. The selectivity window over the cardiac KCNQ1 channel is a critical safety consideration, and the 4-chloro-8-cyano chemotype provides a defined SAR starting point that is absent in the 4-unsubstituted quinoline-8-carbonitrile series. Electrophysiology groups can employ this compound as a validated tool for patch clamp assay development and channel subtype profiling.

Multi-Target Phenotypic Screening Libraries

The compound's engagement of six or more discrete targets at sub-10 μM concentrations — spanning GPCRs (D₂, D₃, 5-HT₇), nuclear receptors (AR), ion channels (KCNQ2), and chaperonins (GroEL/ES) — makes it an ideal inclusion in diversity-oriented screening libraries for phenotypic drug discovery [4]. The polypharmacological profile is significantly richer than that of the 5-chloro isomer, which shows activity only at MAO-A, giving the 4-chloro-8-cyano isomer distinct value for hit identification in complex disease models where multi-target modulation is desired.

EGFR Mutant-Selective Kinase Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing EGFR L858R mutant-selective inhibitors for non-small cell lung cancer can use 4-chloroquinoline-8-carbonitrile as a hinge-binding scaffold with demonstrated cellular activity (IC₅₀ = 65 nM at EGFR L858R in BaF/3 cells) [5]. The 8-cyano group provides a hydrogen-bond acceptor for the kinase hinge region — a feature entirely absent from 4-chloroquinoline — enabling structure-based optimization toward improved mutant-over-wild-type selectivity. The scaffold is positioned between the high potency of clinical quinazolines and the inactivity of simple chloroquinolines, offering a chemically distinct starting point for intellectual property generation.

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17 linked technical documents
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